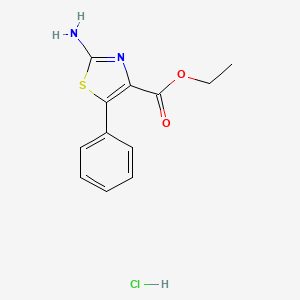
2,4,6-Trimethylbenzylzinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylbenzylzinc chloride is an organozinc compound that features a benzene ring substituted with three methyl groups and a zinc chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzylzinc chloride typically involves the reaction of 2,4,6-trimethylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2,4,6-Trimethylbenzyl chloride+Zn→2,4,6-Trimethylbenzylzinc chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethylbenzylzinc chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The zinc chloride moiety can act as a nucleophile, participating in substitution reactions with electrophiles.
Transmetalation: This compound can transfer its organic group to other metals, facilitating the formation of new organometallic compounds.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF.
Transmetalation: Reagents such as palladium or nickel catalysts are often used to facilitate the transfer of the organic group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used under inert atmospheres.
Major Products Formed
Nucleophilic substitution: The major products are substituted benzyl derivatives.
Transmetalation: New organometallic compounds are formed.
Coupling Reactions: The major products are biaryl or diaryl compounds.
Applications De Recherche Scientifique
2,4,6-Trimethylbenzylzinc chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethylbenzylzinc chloride involves the interaction of the zinc center with electrophiles or other metal centers. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds through nucleophilic attack or transmetalation processes. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or metal center.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylbenzyl chloride: This compound is a precursor in the synthesis of 2,4,6-Trimethylbenzylzinc chloride.
2,4,6-Trimethylbenzoyl chloride: Another related compound used in organic synthesis.
Benzylzinc chloride: A simpler analog without the methyl substitutions on the benzene ring.
Uniqueness
This compound is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a significant role.
Propriétés
IUPAC Name |
chlorozinc(1+);2-methanidyl-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.ClH.Zn/c1-7-5-8(2)10(4)9(3)6-7;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNMVNJKHIHKGU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[CH2-])C.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile](/img/structure/B6360413.png)

![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)
![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)
![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)

![6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360443.png)
![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)



![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)


